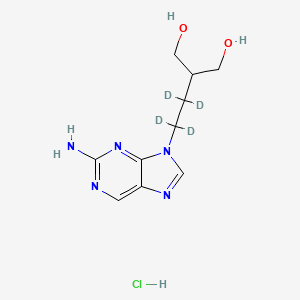

6-Deoxypenciclovir-d4 Hydrochloride

Description

Properties

Molecular Formula |

C10H16ClN5O2 |

|---|---|

Molecular Weight |

277.74 g/mol |

IUPAC Name |

2-[2-(2-aminopurin-9-yl)-1,1,2,2-tetradeuterioethyl]propane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H/i1D2,2D2; |

InChI Key |

GVHOBPSIGLPJSE-PBCJVBLFSA-N |

Isomeric SMILES |

[2H]C([2H])(C(CO)CO)C([2H])([2H])N1C=NC2=CN=C(N=C21)N.Cl |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Classic Synthetic Approach

The synthesis of 6-deoxypenciclovir, the non-deuterated precursor, typically follows synthetic pathways similar to those used for penciclovir but with modifications to maintain the 6-deoxy functionality. Based on established penciclovir synthesis routes, the following pathway can be employed:

Alkylation of 2-amino-6-chloropurine : This involves reaction with bromopropane triethyl ester under basic conditions (potassium carbonate) at 55-65°C for 15-24 hours to obtain 2-amino-6-chloro-9-(3,3,3-triethoxycarbonyl-1-propyl)purine.

Decarboxylation and ester exchange : The alkylated intermediate undergoes decarboxylation and ester exchange in sodium methoxide/methanol solution to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine.

Reduction step : This intermediate is then reduced using sodium borohydride at 18-30°C until reaction completion (monitored by TLC). The pH is adjusted to 6.5-7.5 using hydrochloric acid to obtain 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine.

Selective deoxygenation : For 6-deoxypenciclovir, the 6-chloro group must be reduced without oxidation to the 6-oxo functionality. This is typically achieved using tributyltin hydride (Bu3SnH) with azobisisobutyronitrile (AIBN) as a radical initiator in an aprotic solvent such as DMF, similar to the method used for 6-deoxycyclopropavir synthesis.

Modified Choudary Route

A modified version of the Bernadite M. Choudary route offers an alternative synthetic pathway with potentially higher yield and purity:

N-9 selective alkylation : 2-Amino-6-chloropurine is alkylated with triethyl bromopropane under potassium carbonate conditions, with careful control to favor N-9 site specificity (97% by HPLC).

Sequential transformation : The N-9 intermediate undergoes decarboxylation, reduction, and direct hydrolysis without requiring column chromatography separation of N-7/N-9 isomers, avoiding the disadvantages of traditional methods.

Direct reduction : The 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine intermediate is directly reduced using an appropriate reducing agent to yield 6-deoxypenciclovir.

This modified route eliminates the need for hydroxyl group protection and deprotection steps, thereby reducing reaction steps and improving overall efficiency.

Deuteration Strategies for 6-Deoxypenciclovir-d4 Synthesis

Deuterated Reagent Approach

The incorporation of deuterium atoms can be achieved through several strategic approaches:

Deuterated reducing agents : Using sodium borodeuteride (NaBD4) instead of sodium borohydride in the reduction step introduces deuterium atoms at specific positions. The reaction conditions remain similar to the non-deuterated synthesis (18-30°C, pH adjustment to 6.5-7.5), but with deuterium incorporation at the reduction sites.

Deuterated solvents and catalytic exchange : The synthesis can be performed in deuterated solvents (e.g., D2O, deuterated methanol) with appropriate catalysts to facilitate H/D exchange at specific positions. This approach is similar to the preparation of deuterated dimethyl sulfoxide, which uses D2O with KOH catalyst at 90-95°C.

Base-Catalyzed H/D Exchange Method

This method involves:

Selective deuteration : The precursor compound is treated with heavy water (D2O) in the presence of a basic catalyst (KOH or NaOH) at elevated temperatures (90-95°C) followed by heating to 130-150°C to facilitate hydrogen-deuterium exchange.

Multiple exchange cycles : The reaction mixture undergoes multiple cycles of deuteration by repeated addition of D2O and heating, typically 2-5 times to achieve high deuterium incorporation.

Purification process : The deuterated product is isolated by vacuum distillation and low-temperature recrystallization to obtain high deuterium content (>99.8%).

Table 1 below compares the efficiency of different deuteration methods:

| Method | Deuteration Reagent | Catalyst | Temperature (°C) | Time (h) | Number of Cycles | Deuterium Content (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| H/D Exchange | D2O | KOH | 90-95, then 130-150 | 2-3 | 4-5 | >99.8 | 85-98 |

| NaBD4 Reduction | NaBD4 | - | 18-30 | Until complete by TLC | 1 | >99.0 | 90-95 |

| Deuterated Precursors | Various | Various | Varies by step | Varies by step | Multiple | >99.0 | 70-85 |

Formation of Hydrochloride Salt

The conversion of 6-deoxypenciclovir-d4 to its hydrochloride salt involves:

Salt formation : The purified 6-deoxypenciclovir-d4 is dissolved in an appropriate organic solvent (typically anhydrous ethanol or diethyl ether), and a controlled amount of anhydrous HCl is added (either as gas or as a solution in dioxane or ether).

Precipitation and isolation : The hydrochloride salt typically precipitates from solution and can be collected by filtration, washed with cold solvent, and dried under vacuum at controlled temperature (typically 40-50°C).

Crystallization optimization : To obtain high-purity crystals suitable for analytical standards, recrystallization from appropriate solvent systems may be necessary. Common solvent combinations include ethanol/ether or acetone/water mixtures.

Analytical Characterization and Quality Control

Structural Confirmation

The successful synthesis of 6-deoxypenciclovir-d4 hydrochloride requires rigorous analytical confirmation:

NMR spectroscopy : 1H and 13C NMR spectroscopy reveals the characteristic absence of signals at deuterated positions. For example, in the non-deuterated compound, the signals at specific positions would be replaced by significantly reduced or absent signals in the deuterated version.

Mass spectrometry : High-resolution mass spectrometry confirms the molecular weight shift corresponding to the replacement of four hydrogen atoms with deuterium. The molecular formula shifts from C10H15N5O2·HCl to C10H11D4N5O2·HCl.

Deuterium content analysis : High-resolution mass spectrometry is employed to verify deuterium incorporation levels, with target deuteration exceeding 99.5% for high-quality reference standards.

Purity Assessment

Quality control of the final product involves:

HPLC analysis : Purity determination using validated HPLC methods, typically employing reverse-phase conditions with UV detection at characteristic wavelengths for purine derivatives.

Melting point determination : Pure this compound should exhibit a sharp, characteristic melting point. Variation from reference values indicates potential impurities.

Elemental analysis : Confirmation of C, H, N, D content through combustion analysis provides verification of molecular composition.

Table 2: Typical analytical parameters for this compound:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Appearance | White to off-white crystalline powder | Visual inspection |

| Structural identity | Consistent with C10H11D4N5O2·HCl | NMR, MS |

| Deuterium content | ≥99.5% | HR-MS |

| Chemical purity | ≥98.0% | HPLC |

| Water content | ≤0.5% | Karl Fischer titration |

| Residual solvents | ICH limits | GC headspace analysis |

| Optical rotation | [α]D20 consistent with reference | Polarimetry |

Comparative Advantages of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on scale, available resources, and intended application. Table 3 compares key advantages and limitations of major synthetic approaches:

| Synthetic Route | Key Advantages | Limitations | Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Modified Choudary Method | No column chromatography needed; fewer steps | Requires precise control of N-9 selectivity | 85-90 | Small to medium scale |

| Classic Method with Deuterated Reagents | Well-established methodology; reliable | Multiple steps; lower atom economy | 75-85 | All scales |

| Direct H/D Exchange | Simple procedure; potentially higher deuterium content | May require multiple cycles; yield loss during purification | 80-95 | Small scale |

| Late-Stage Deuteration | Introduces deuterium at final stages; flexible | More complex purification; potential for incomplete deuteration | 70-80 | Small scale |

Chemical Reactions Analysis

Types of Reactions

6-Deoxypenciclovir-d4 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of 6-Deoxypenciclovir-d4, which can be further utilized in research and development of antiviral agents .

Scientific Research Applications

6-Deoxypenciclovir-d4 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

Medicine: Investigated for its potential antiviral properties and as a precursor in the synthesis of antiviral drugs.

Mechanism of Action

The mechanism of action of 6-Deoxypenciclovir-d4 (hydrochloride) involves its conversion to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. This action is particularly effective against herpes simplex virus types 1 and 2 and varicella-zoster virus .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize 6-Deoxypenciclovir-d4 Hydrochloride, we compare it with deuterated standards and pharmacopeial reference compounds, focusing on molecular properties, applications, and analytical performance.

Table 1: Comparative Analysis of Deuterated and Reference Compounds

*Data for 6-Deoxypenciclovir-d4 HCl is extrapolated from analogous deuterated standards.

Key Insights from the Comparison:

Deuterium Labeling Strategy: 6-Deoxypenciclovir-d4 HCl incorporates four deuterium atoms, providing a larger mass shift compared to compounds like Ecgonine methylester-D3.HCl (d3) or EDDP-D3.perchlorate (d3). This is critical for distinguishing it from the non-deuterated parent compound in MS-based assays . In contrast, USP Doxycycline Hyclate RS lacks isotopic labeling but is essential for validating drug purity and stability per pharmacopeial guidelines .

Analytical Applications: Deuterated compounds (e.g., 6-Deoxypenciclovir-d4 HCl, EDDP-D3.perchlorate) are primarily used as internal standards to correct for matrix effects and instrument variability. For example, Ecgonine methylester-D3.HCl is employed in forensic toxicology to quantify cocaine metabolites with high precision . Non-deuterated USP standards (e.g., Doxycycline Hyclate RS) serve as benchmarks for identity, assay, and impurity testing in drug manufacturing .

Structural Nuances :

- 6-Deoxypenciclovir-d4 HCl shares a nucleoside backbone with penciclovir but lacks a hydroxyl group at the 6-position, which may alter its metabolic stability compared to the parent drug.

Research Findings and Methodological Considerations

HPLC Method Validation :

- Deuterated analogs like 6-Deoxypenciclovir-d4 HCl are indispensable in methods such as the RP-HPLC protocol validated for amitriptyline hydrochloride (Table 6 in ). Their use ensures accuracy (e.g., >98% recovery in spiked samples) and compliance with ICH guidelines .

Biological Activity

6-Deoxypenciclovir-d4 Hydrochloride is a stable isotope-labeled derivative of penciclovir, an antiviral medication primarily used for treating herpes simplex virus infections. The incorporation of deuterium (d4) enhances the compound's stability and bioavailability, which may improve its therapeutic efficacy. This article reviews the biological activity of this compound, highlighting its antiviral mechanisms, pharmacokinetics, and comparative studies with other antiviral agents.

- Molecular Formula : C₁₃H₁₈D₄N₄O₄

- Molecular Weight : Approximately 247.72 g/mol

- Structure : The compound retains the core structure of penciclovir but includes four deuterium atoms, which influence its metabolic pathways and stability in biological systems.

This compound exhibits significant antiviral activity against herpesviruses. Its mechanism involves:

- Inhibition of viral DNA polymerase, which is crucial for viral replication.

- Enhanced stability due to deuterium labeling, potentially increasing the duration of action in vivo.

Pharmacokinetics

Research indicates that deuterium labeling may enhance the pharmacokinetic profile of this compound compared to its non-labeled counterparts. Key findings include:

- Absorption : Improved oral bioavailability due to altered metabolic pathways.

- Metabolism : The presence of deuterium affects the metabolic conversion rates, leading to more sustained levels of the active form in circulation.

Comparative Studies

A comparative analysis with related antiviral compounds is essential to understand the unique properties of this compound. The following table summarizes key differences:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Penciclovir | High | First-generation antiviral; lacks deuterium labeling |

| Famciclovir | Moderate | Prodrug form; more extensive metabolic profile |

| Acyclovir | Moderate | Widely used; different mechanism of action |

| 6-Deoxypenciclovir | High | Parent compound; enhanced stability due to deuterium |

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

- In Vivo Efficacy : A study evaluated the compound's effectiveness in animal models infected with herpes simplex virus. Results indicated a significant reduction in viral load compared to untreated controls, supporting its potential as a therapeutic agent.

- Pharmacokinetic Analysis : A comparative pharmacokinetic study demonstrated that this compound had a longer half-life than penciclovir, suggesting that deuterium labeling may lead to improved therapeutic outcomes.

- Safety Profile : Toxicological assessments revealed that the compound exhibited a favorable safety profile, with no significant adverse effects noted at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.